molecular formula C6H10N4 B078724 N4,6-dimethylpyrimidine-4,5-diamine CAS No. 14675-45-7

N4,6-dimethylpyrimidine-4,5-diamine

Cat. No.: B078724
CAS No.: 14675-45-7
M. Wt: 138.17 g/mol
InChI Key: YHJXSEPLUFOAGM-UHFFFAOYSA-N
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Description

N4,6-Dimethylpyrimidine-4,5-diamine is a pyrimidine derivative featuring amino groups at positions 4 and 5 of the heterocyclic ring, with methyl substituents at the N4 and C6 positions. Pyrimidine diamines are critical intermediates in medicinal and materials chemistry due to their versatile reactivity and ability to participate in hydrogen bonding .

The compound’s structure suggests moderate polarity due to the amino groups, with methyl substituents likely enhancing lipophilicity. Synthetic routes may parallel those of related pyrimidines, such as condensation of malononitrile derivatives or substitution reactions, as seen in studies by Elnagdi et al. (1977, 1986) .

Properties

IUPAC Name

4-N,6-dimethylpyrimidine-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-5(7)6(8-2)10-3-9-4/h3H,7H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJXSEPLUFOAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294762
Record name N4,6-Dimethyl-4,5-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14675-45-7
Record name N4,6-Dimethyl-4,5-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14675-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4,6-Dimethyl-4,5-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares N4,6-dimethylpyrimidine-4,5-diamine with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound N4-Me, C6-Me, NH₂ at C4, C5 C6H10N4 150.18 (calc.) Hypothesized moderate lipophilicity Inferred
2-Chloro-6-methylpyrimidine-4,5-diamine Cl at C2, C6-Me, NH₂ at C4, C5 C5H7ClN4 158.59 Higher electrophilicity due to Cl
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine NO₂ at C5, Ph at N4, N6 C16H13N5O2 307.31 Electron-withdrawing NO₂ enhances stability
N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine NO₂ at C5, Me/Ph at N4, N6 C18H17N5O2 343.36 Bulky substituents affect conformation (dihedral angles: 44–71°)
6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine Cl at C6, cyclopentyl at N4 C9H13ClN4 212.68 Increased steric bulk reduces solubility

Structural and Conformational Analysis

  • In contrast, this compound’s smaller substituents may allow greater conformational flexibility.
  • Steric Effects : Bulky groups (e.g., cyclopentyl in ) hinder solubility and reactivity, whereas methyl groups balance lipophilicity and synthetic utility .

Key Research Findings

  • Synthetic Routes: Analogous compounds are synthesized via cyclocondensation of nitriles or malononitrile derivatives, as demonstrated by Elnagdi et al. (1986) .
  • Biological Relevance : Pyrimidine diamines with nitro or halogen substituents exhibit higher bioactivity, suggesting that this compound’s methyl groups may optimize pharmacokinetics without sacrificing efficacy .
  • Material Science Applications: Amino and methyl groups in such compounds can serve as ligands in coordination polymers, with substituents tuning electronic properties .

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